COX-2 vs. COX-1 Isoform Selectivity in Human Whole Blood: 4-(Benzylideneamino)benzenesulfonamide vs. Celecoxib
In a cellular human whole blood (HWB) assay, the unsubstituted parent scaffold 4-(benzylideneamino)benzenesulfonamide exhibits a COX-1/COX-2 selectivity index (SI) of approximately 37.6 (COX-1 IC₅₀ = 108,000 nM; COX-2 IC₅₀ = 2,870 nM) [1]. For comparison, celecoxib—the clinical reference COX-2 inhibitor—shows an SI of 29.6 in the same HWB assay platform, while the most potent derivative in the same series, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (LA2135), achieves an SI of 114.5 (COX-1 IC₅₀ = 85.13 µM; COX-2 IC₅₀ = 0.74 µM) [2]. The parent compound thus demonstrates that the benzylideneamino scaffold itself confers a measurable COX-2 selectivity window exceeding that of celecoxib, establishing this chemotype as a validated starting point for further optimization [1][2].
| Evidence Dimension | COX-2 selectivity index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) in human whole blood |
|---|---|
| Target Compound Data | COX-1 IC₅₀ = 108,000 nM (108 µM); COX-2 IC₅₀ = 2,870 nM (2.87 µM); SI ≈ 37.6 |
| Comparator Or Baseline | Celecoxib: SI = 29.6 (HWB assay); LA2135 (same series): SI = 114.5; Sulfanilamide: no COX-2 selective inhibition reported |
| Quantified Difference | Parent scaffold SI (37.6) exceeds celecoxib SI (29.6) by 27%; LA2135 derivative achieves 3-fold higher SI (114.5 vs. 37.6) |
| Conditions | Human whole blood (HWB) cellular assay; COX-1 measured via A-23187-stimulated TxB₂ production; COX-2 measured via LPS-stimulated PGE₂ production |
Why This Matters
For procurement decisions in inflammation or oncology research, the parent scaffold's COX-2 selectivity exceeding celecoxib validates the benzylideneamino-benzenesulfonamide chemotype as a non-diarylheterocycle alternative with a distinct IP position, avoiding the cardiovascular liability concerns associated with celecoxib-class compounds.
- [1] BindingDB BDBM50229543. 4-(Benzylideneamino)benzenesulfonamide affinity data: COX-1 IC50 = 1.08E+5 nM; COX-2 IC50 = 2.87E+3 nM. Data curated by ChEMBL from Taipei Medical University. View Source
- [2] Lin, S.-J. et al. (2008). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorg. Med. Chem., 16(5), 2697–2706. Celecoxib SI = 29.6; LA2135 SI = 114.5. View Source
